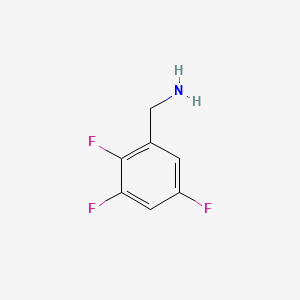

(2,3,5-Trifluorophenyl)methanamine

Description

Significance of Fluorinated Amines in Organic Synthesis

The incorporation of fluorine atoms into organic molecules, particularly amines, has become a cornerstone of modern organic synthesis and drug discovery. Fluorinated amines are recognized for their ability to modulate the biological and physical properties of parent compounds. The high electronegativity of fluorine can alter the basicity of the amine group, which in turn can influence a molecule's interaction with biological targets and its pharmacokinetic profile.

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, a common metabolic pathway for many organic molecules. This increased stability can lead to a longer biological half-life for drug candidates, improving their efficacy and potentially reducing dosing frequency. Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its intended target.

Research Trajectories of Benzene-Substituted Methanamines

Benzene-substituted methanamines, commonly known as benzylamines, represent a class of compounds with broad applications in chemical research and industry. Their research trajectory has been characterized by a continuous exploration of how different substituents on the benzene (B151609) ring influence their reactivity and utility.

Early research often focused on the synthesis and basic reactivity of simple substituted benzylamines. However, contemporary research has shifted towards the development of more complex and functionally diverse derivatives. A significant trend is the use of transition metal-catalyzed cross-coupling reactions to introduce a wide array of substituents onto the benzene ring, allowing for the fine-tuning of the molecule's properties. organic-chemistry.org

A major focus within this field is the development of chiral benzylamines for use as catalysts or as intermediates in asymmetric synthesis. The ability to control stereochemistry is crucial in the production of many pharmaceuticals and fine chemicals.

Furthermore, there is a growing interest in the direct C-H functionalization of benzene-substituted methanamines. organic-chemistry.org This approach offers a more atom-economical and efficient way to synthesize complex derivatives by directly modifying existing C-H bonds, rather than relying on pre-functionalized starting materials. The development of novel catalytic systems that can achieve selective C-H activation in the presence of the amine functionality is a key area of ongoing research. The unique electronic properties of fluorinated benzylamines like (2,3,5-Trifluorophenyl)methanamine make them interesting substrates for these advanced synthetic methodologies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,3,5-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSZVHOYRNCVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391471 | |

| Record name | (2,3,5-trifluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244022-72-8 | |

| Record name | (2,3,5-trifluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3,5 Trifluorophenyl Methanamine

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is crucial in the synthesis of specifically substituted aromatic compounds like (2,3,5-Trifluorophenyl)methanamine. The strategic placement of the three fluorine atoms on the phenyl ring dictates the electronic properties and reactivity of the molecule, necessitating precise synthetic control.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine or ammonia to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine in situ. masterorganicchemistry.com This method is often preferred due to its operational simplicity, often being performed as a one-pot reaction under mild conditions. wikipedia.org

For the synthesis of this compound, the logical precursor is 2,3,5-trifluorobenzaldehyde. The direct reductive amination of this aldehyde with an ammonia source would yield the desired primary amine. The reaction proceeds through the formation of an imine intermediate, which is then reduced.

A variety of reducing agents can be employed for this transformation, each with specific advantages.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is a mild and selective reagent, often used in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). commonorganicchemistry.comorganic-chemistry.org It is particularly effective for the amination of aldehydes.

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is effective at a slightly acidic pH and is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Methanol is a common solvent for reactions using this hydride. commonorganicchemistry.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. google.com It is considered a green chemistry approach, although it may require specialized pressure equipment. wikipedia.orggoogle.com

The general reaction scheme is as follows:

Figure 1: General scheme for the reductive amination of 2,3,5-trifluorobenzaldehyde.

A typical laboratory-scale procedure could involve stirring the aldehyde with an ammonia source and the chosen reducing agent in a suitable solvent at room temperature until the reaction is complete. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. ub.edu While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs that generate substituted amine scaffolds could be adapted.

For instance, variations of the Strecker synthesis or the Mannich reaction could potentially be employed. The Strecker synthesis, a three-component reaction between an aldehyde, ammonia, and cyanide, yields an α-aminonitrile which can then be hydrolyzed to an amino acid or reduced to a 1,2-diaminoalkane. Adapting this for this compound would require a modified pathway.

MCRs are particularly powerful for creating libraries of structurally diverse compounds for drug discovery. ub.edu An MCR approach could be designed to incorporate the (2,3,5-trifluorophenyl)methyl moiety into a more complex molecular scaffold, thereby functionalizing the core amine structure in a single, efficient step.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule can profoundly impact its pharmacological activity. nih.gov Chiral derivatives of this compound, particularly α-chiral amines, are valuable synthons.

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing chiral α-trifluoromethyl amines. nih.gov This approach would involve the synthesis of an appropriate ketimine from a precursor like 2,3,5-trifluoroacetophenone, followed by asymmetric reduction using a chiral catalyst.

Various catalytic systems have been developed for this purpose:

Transition-Metal Catalysis : Chiral transition-metal complexes, for example, those based on Iridium or Rhodium, can effectively catalyze the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity.

Organocatalysis : Chiral phosphoric acids or other organocatalysts can be used to promote the enantioselective reduction of imines, often using a Hantzsch ester as the reducing agent.

Chiral Auxiliaries : While less atom-economical, the use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of a reduction, after which the auxiliary is cleaved.

Another powerful method is the asymmetric aza-Henry (nitro-Mannich) reaction, which involves the addition of nitromethane to an N-Boc protected trifluoromethyl ketimine, catalyzed by chiral organocatalysts like amino acid-derived quaternary ammonium salts. nih.govresearchgate.net This reaction can produce α-trifluoromethyl β-nitroamines with high yields and enantioselectivities, which can then be further transformed. nih.gov

| Method | Substrate Type | Catalyst/Reagent | Typical Yield | Enantioselectivity (ee or er) |

|---|---|---|---|---|

| Asymmetric Reduction | CF₃-Ketimine | Chiral Iridium Complex / H₂ | High | >90% ee |

| Asymmetric Reduction | CF₃-Ketimine | Chiral Phosphoric Acid / Hantzsch Ester | Good to High | Up to 99% ee |

| Aza-Henry Reaction | N-Boc CF₃-Ketimine | Quaternary Ammonium Salt Organocatalyst | Good to Excellent | Moderate to Good |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemo-selectivity.

For the synthesis of chiral α-trifluoromethyl amines, engineered enzymes have shown significant promise. One notable approach involves the use of engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus to catalyze asymmetric N-H carbene insertion reactions. nih.govresearchwithrutgers.com This method uses a diazo reagent as a carbene donor to react with an amine, generating the chiral amine product with high yields and excellent enantiomeric ratios. nih.gov This strategy could be applied to a range of aryl amines to produce optically active α-trifluoromethyl amino esters. nih.govresearchwithrutgers.com

Other biocatalytic strategies include the use of ketoreductases for the asymmetric reduction of ketimines or transaminases for the asymmetric amination of a corresponding ketone (e.g., 2,3,5-trifluoroacetophenone). The development of these enzymatic routes is a rapidly advancing field, driven by techniques like directed evolution to tailor enzyme specificity and activity for non-natural substrates. nih.gov

| Enzyme Class | Reaction Type | Substrates | Potential Product | Selectivity |

|---|---|---|---|---|

| Engineered Cytochrome c | Asymmetric N-H Carbene Insertion | Aryl amine + Diazoester | Chiral α-Trifluoromethyl Amino Ester | Up to 95:5 er |

| Ketoreductase (KRED) | Asymmetric Imine Reduction | CF₃-Ketimine | Chiral α-Trifluoromethyl Amine | Potentially High |

| Transaminase (TAm) | Asymmetric Amination | CF₃-Ketone + Amine Donor | Chiral α-Trifluoromethyl Amine | Potentially High |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it These principles can be applied to the synthesis of this compound.

Atom Economy : Multi-component reactions inherently possess high atom economy as most of the atoms from the reactants are incorporated into the final product. Reductive amination is also generally efficient, with the main byproduct being water or the oxidized form of the hydride reagent.

Use of Catalysis : Both chemical and biocatalytic methods are preferred over stoichiometric reagents as they reduce waste. Catalytic hydrogenation, for example, uses a recyclable catalyst and produces only water as a byproduct. wikipedia.org

Safer Solvents and Reagents : Efforts are ongoing to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran, or even water. rsc.orgnih.gov The choice of reducing agent is also a factor; while reagents like NaBH₃CN are effective, they introduce cyanide waste streams, making alternatives like NaBH(OAc)₃ or catalytic hydrogenation preferable. masterorganicchemistry.com

Energy Efficiency : Many of the discussed reactions, particularly those employing potent catalysts or enzymes, can be run at ambient temperature and pressure, reducing energy consumption. rsc.orgnih.gov Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve energy efficiency. chim.it

Biocatalysis : The use of enzymes represents a key aspect of green chemistry. Biocatalytic reactions are performed in aqueous media under mild conditions, are highly selective (reducing the need for protection/deprotection steps), and the catalysts are biodegradable. nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign.

Solvent-Free and Catalyst-Free Synthesis Protocols

The pursuit of solvent-free and catalyst-free synthetic routes for this compound is a significant goal in sustainable chemical manufacturing. Traditional synthesis methods for benzylamines often rely on volatile organic solvents and metal-based catalysts. Eliminating these components can lead to safer, more environmentally benign, and potentially more cost-effective processes.

Solvent-Free Approaches:

Solvent-free reactions, also known as solid-state reactions or neat reactions, offer several advantages. By eliminating the solvent, which often constitutes the largest mass component of a reaction mixture, waste is significantly reduced. This approach can also lead to higher reaction rates due to increased reactant concentration and can simplify product purification.

One potential solvent-free method for the synthesis of this compound could involve mechanochemistry. This technique uses mechanical force, such as grinding or milling, to initiate and sustain chemical reactions between solid reactants. For instance, a possible route could be the reductive amination of 2,3,5-trifluorobenzaldehyde with a solid source of ammonia, in the presence of a solid reducing agent, all conducted in a ball mill. This would eliminate the need for solvents typically used to dissolve the reactants.

Another approach could be a gas-solid phase reaction, where gaseous ammonia is passed over solid 2,3,5-trifluorobenzyl halide, potentially at elevated temperatures to facilitate the nucleophilic substitution.

Catalyst-Free Approaches:

While many amine syntheses are catalyst-dependent, exploring catalyst-free alternatives is a key area of green chemistry research. Catalysts, particularly those based on heavy metals, can be toxic, expensive, and may contaminate the final product.

For the synthesis of this compound, a catalyst-free approach might involve the direct reaction of 2,3,5-trifluorobenzyl chloride with a high concentration of ammonia under high pressure and temperature. These conditions could provide the necessary activation energy to overcome the reaction barrier without the need for a catalyst. However, such methods may require more energy input and could lead to the formation of side products if not carefully controlled.

It is important to note that while the complete elimination of both solvents and catalysts is the ideal, in practice, a "greener" synthesis may involve the use of a recyclable, non-toxic catalyst in a solvent-free system.

Atom Economy and Reaction Efficiency in this compound Production

Atom economy and reaction efficiency are critical metrics for evaluating the sustainability of a chemical process. High atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the desired product, thus minimizing waste. Reaction mass efficiency provides a more holistic view by considering the masses of all materials used in the process, including solvents and reagents.

Two plausible synthetic routes to this compound are the reductive amination of 2,3,5-trifluorobenzaldehyde and the reduction of 2,3,5-trifluorobenzonitrile. The theoretical atom economy for each can be calculated as follows:

Route 1: Reductive Amination of 2,3,5-Trifluorobenzaldehyde

Route 2: Reduction of 2,3,5-Trifluorobenzonitrile

The theoretical atom economy for the reduction of 2,3,5-trifluorobenzonitrile is 100%, as all atoms of the reactants are incorporated into the final product. The reductive amination of 2,3,5-trifluorobenzaldehyde has a lower theoretical atom economy due to the formation of water as a byproduct.

| Synthetic Route | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Product ( g/mol ) | Byproducts | Theoretical Atom Economy (%) |

| Reductive Amination | 2,3,5-Trifluorobenzaldehyde (C₇H₃F₃O)Ammonia (NH₃)Hydrogen (H₂) | 176.1017.032.02 | This compound (C₇H₆F₃N) | 177.13 | Water (H₂O) | 88.5 |

| Nitrile Reduction | 2,3,5-Trifluorobenzonitrile (C₇H₂F₃N)Hydrogen (H₂) | 173.104.04 | This compound (C₇H₆F₃N) | 177.13 | None | 100 |

While atom economy is a useful theoretical measure, Reaction Mass Efficiency (RME) provides a more practical assessment of a process's "greenness" by taking into account the actual masses of all materials used, including solvents, catalysts, and reagents used in workup, relative to the mass of the product.

For example, a nitrile reduction that appears 100% atom-economical on paper might have a low RME if it requires a large volume of solvent for the reaction and subsequent purification, and if a stoichiometric metal hydride reducing agent is used, which generates a significant amount of inorganic waste.

In contrast, a well-designed reductive amination performed under solvent-free conditions with a recyclable catalyst could potentially achieve a higher RME, even with a lower theoretical atom economy. The choice of reducing agent is also critical; catalytic hydrogenation is generally more atom-economical and generates less waste than the use of stoichiometric metal hydrides.

The development of advanced synthetic protocols for this compound with high atom economy and reaction efficiency is an ongoing area of research. The ideal process would combine a high-yielding reaction with minimal use of auxiliary substances, thereby approaching the goals of a truly green and sustainable chemical synthesis.

Reactivity Profiles and Derivatization Chemistry of 2,3,5 Trifluorophenyl Methanamine

Amine Functional Group Transformations

The primary amine of (2,3,5-Trifluorophenyl)methanamine is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

N-Alkylation and N-Acylation Reactions for Derivative Synthesis

The nitrogen atom in this compound readily participates in nucleophilic substitution reactions. N-alkylation can be achieved with various alkyl halides to yield secondary and tertiary amines.

N-acylation is a common strategy to produce stable amide derivatives. This reaction typically involves treating the amine with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the resulting acid. For instance, the reaction of a substituted trifluoromethylphenyl amine with an acid chloride in a solvent like tetrahydrofuran (THF) can produce the corresponding amide in high yield researchgate.net. These reactions are fundamental for introducing diverse functional groups and building molecular complexity.

Table 1: Examples of N-Acylation Reactions with Related Amines This table is illustrative of typical N-acylation reactions applicable to primary amines like this compound.

| Amine Reactant | Acylating Agent | Product Type | Reference |

|---|---|---|---|

| Trifluoromethylphenyl amine | Acid Chloride | N-(Trifluoromethylphenyl) amide | researchgate.net |

| Primary Amine | Carboxylic Acid Halide | N-Trifluoromethyl amide | nih.gov |

| Chitosan (polymeric amine) | Hexanoyl Chloride | N-Acylated Chitosan | mdpi.com |

Formation of Imines, Amides, and Ureas

Imines: The primary amine functionality allows for condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. These reactions are typically catalyzed by acid and involve the removal of water. Modern synthetic methods, such as microwave-assisted synthesis on solid acid supports (e.g., K-10 montmorillonite), have been developed to produce fluorinated imines efficiently and in high yields nih.gov. Mechanochemical methods, involving grinding reactants together without a solvent, also provide an environmentally friendly route to fluorinated imines nih.gov.

Amides: As discussed in the N-acylation section, amides are readily formed from this compound. The direct transformation of secondary amides into N-arylimidates can be achieved through electrophilic amide activation with trifluoromethanesulfonic anhydride (B1165640) researchgate.net.

Ureas: Urea derivatives can be synthesized from this compound by reaction with isocyanates asianpubs.org. This addition reaction is generally high-yielding and provides a direct route to unsymmetrical ureas. Other methods for urea synthesis include the reaction of amines with phosgene substitutes or the in-situ generation of an isocyanate from a protected amine followed by reaction with another amine organic-chemistry.orgresearchgate.net.

Aromatic Ring Functionalization Strategies

The trifluorinated phenyl ring of this compound can be functionalized through various strategies, although the presence of multiple fluorine atoms significantly influences its reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings wikipedia.org. The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic nature of the substituents already present.

In this compound, the substituents are:

Fluorine atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which destabilizes the cationic intermediate (arenium ion) uci.edu. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the ortho and para transition states lkouniv.ac.in.

Aminomethyl group (-CH₂NH₂): An alkyl group is generally activating and an ortho, para-director. The amino group attached to the methyl group further enhances this effect.

The combined influence of these groups determines the position of substitution. The fluorine atoms at positions 2, 3, and 5 strongly deactivate the ring. The aminomethyl group at position 1 is an ortho, para-director. The available positions for substitution are C4 and C6. The C6 position is ortho to the aminomethyl group and meta to the F-5 substituent. The C4 position is para to the aminomethyl group and ortho to the F-3 and F-5 substituents. Predicting the precise outcome requires considering the balance between the directing effects and the deactivation of the ring, with substitution generally favoring the positions least deactivated and most activated by the directing group.

Directed Ortho-Metalation and Cross-Coupling Reactions

Directed Ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position wikipedia.orgchem-station.com. The primary amine of this compound is not an effective DMG itself but can be converted into one. For example, acylation to form an amide (e.g., a pivalamide) or a carbamate creates a potent DMG organic-chemistry.org. Once the DMG is in place, treatment with a strong base like n-butyllithium or sec-butyllithium would selectively deprotonate the C6 position, as it is the only available position ortho to the DMG. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups.

Cross-Coupling Reactions: The functionalized derivatives of this compound can be used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, if a halogen is introduced onto the aromatic ring via SEAr or DoM followed by halogenation, the resulting aryl halide can participate in reactions like the Suzuki-Miyaura coupling with boronic acids nih.gov. Nickel-catalyzed cross-coupling reactions are also effective for forming bonds with aryl chlorides, leveraging different ligands and conditions to achieve high yields uni-regensburg.debeilstein-journals.org. These methods are crucial for synthesizing complex biaryl structures.

Table 2: Aromatic Ring Functionalization Strategies

| Strategy | Description | Key Features | Potential Outcome on this compound |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | An electrophile replaces a hydrogen atom on the aromatic ring. | Rate and regioselectivity are controlled by existing substituents. | Substitution likely at C4 or C6, but the ring is deactivated. |

| Directed ortho-Metalation (DoM) | A directing group guides metalation (lithiation) to the ortho position. | Highly regioselective. Requires conversion of the amine to a suitable DMG. | Functionalization exclusively at the C6 position. |

| Cross-Coupling Reactions | A transition metal catalyst couples an organometallic reagent with an organic halide. | Versatile for C-C and C-heteroatom bond formation. | Enables synthesis of biaryl and other complex structures from halogenated derivatives. |

Cycloaddition and Condensation Reactions Involving this compound

While this compound itself does not typically act as a direct partner in cycloaddition reactions, its derivatives are valuable precursors for such transformations.

Cycloaddition Reactions: Imines formed from the condensation of this compound can participate in cycloaddition reactions. For example, imines can undergo [2+5] cycloaddition with anhydrides to form seven-membered heterocyclic rings like oxazepinones researchgate.net. Additionally, the amine can be a starting material for the synthesis of molecules containing functionalities like nitrile imines, which readily undergo [3+2] cycloadditions with dipolarophiles to construct five-membered rings such as 1,2,4-triazoles mdpi.comnih.gov.

Condensation Reactions: As previously noted, the most fundamental condensation reaction involving this compound is the formation of imines with carbonyl compounds researchgate.net. This reaction is a cornerstone for creating C=N double bonds. The amine can also participate in multi-component condensation reactions. For instance, a three-component reaction between a benzylamine derivative, an aldehyde, and 3-mercaptopropanoic acid can yield complex heterocyclic structures like thiazinanones researchgate.net. These reactions are highly valuable in combinatorial chemistry for rapidly building molecular diversity.

Development of Novel Heterocyclic Scaffolds Utilizing this compound

Further research and publication in this specific area would be required to provide the detailed research findings, including reaction schemes, yields, and spectroscopic data for novel heterocyclic scaffolds derived from this compound.

Advanced Spectroscopic and Analytical Characterization of 2,3,5 Trifluorophenyl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (2,3,5-Trifluorophenyl)methanamine. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—it is possible to map out the molecular framework and confirm the substitution pattern of the trifluorinated benzene (B151609) ring.

The chemical environment of each nucleus in the molecule influences its resonance frequency, resulting in a characteristic chemical shift (δ) in the NMR spectrum.

¹H NMR: In this compound, the proton spectrum is expected to show distinct signals for the benzylic protons (-CH₂-) and the aromatic protons. The benzylic protons would appear as a singlet, integrating to two protons. The two aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. pdx.eduucl.ac.uk

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. It would show a signal for the benzylic carbon and six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine atoms (C-2, C-3, C-5) will appear as doublets due to one-bond carbon-fluorine coupling (¹J-CF), which is typically large. The other aromatic carbons will also show smaller couplings to the fluorine atoms (nJ-CF). pdx.eduuobasrah.edu.iq

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It provides direct information about the fluorine environments. For this compound, three distinct signals are expected, one for each fluorine atom at the C-2, C-3, and C-5 positions. The chemical shifts and coupling patterns (fluorine-fluorine and fluorine-proton couplings) are highly sensitive to the substitution pattern on the aromatic ring, making this technique excellent for distinguishing between isomers. ucsb.edunih.govpsu.edu The chemical shift dispersion in ¹⁹F NMR is generally much larger than in ¹H NMR, often leading to better-resolved spectra. researchgate.net

Table 1: Predicted NMR Data for this compound (Note: Specific experimental data is not publicly available. The following are generalized predictions based on typical chemical shift ranges for similar structural motifs.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | |||

| Aromatic-H | 6.8 - 7.5 | Multiplet | Two distinct protons on the aromatic ring. |

| -CH₂- | ~3.9 | Singlet/Triplet | May show coupling to -NH₂ protons. |

| -NH₂ | 1.0 - 3.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| ¹³C | |||

| C-F (C2, C3, C5) | 150 - 165 | Doublet | Large ¹J-CF coupling. |

| C-H (C4, C6) | 110 - 125 | Multiplet | Smaller nJ-CF couplings. |

| C-C (C1) | 130 - 145 | Multiplet | Smaller nJ-CF couplings. |

| -CH₂- | ~40 | Singlet | |

| ¹⁹F | |||

| F-2, F-3, F-5 | -110 to -140 | Multiplet | Referenced to CFCl₃. Each fluorine will show coupling to other fluorines and protons. |

Two-dimensional (2D) NMR experiments provide correlational data that helps in assembling the molecular structure puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the benzylic proton signal to the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. It can help confirm the substitution pattern by showing spatial proximity between the benzylic protons and the aromatic proton at the C-6 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound (C₇H₆F₃N), the exact mass is 161.04523 Da. nih.govcymitquimica.com The molecular ion peak (M•+) in an electron ionization (EI) mass spectrum would appear at m/z 161. uni.lu

The fragmentation of the molecular ion is a key diagnostic feature. libretexts.org Energetically unstable molecular ions break down into smaller, more stable fragments. libretexts.org A common fragmentation pathway for benzylamines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which would lead to the loss of the amino group. Another characteristic fragmentation is the benzylic cleavage, resulting in the formation of a tropylium-like ion. For this compound, the loss of an H atom from the molecular ion to form a stable iminium cation at m/z 160 is highly probable. The most abundant fragment (base peak) would likely result from the loss of the •NH₂ radical, leading to the (2,3,5-trifluorophenyl)methyl cation at m/z 145.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Calculated m/z | Notes |

| [M+H]⁺ | [C₇H₇F₃N]⁺ | 162.0525 | Adduct ion in soft ionization (e.g., ESI, CI). uni.lu |

| [M]•+ | [C₇H₆F₃N]•+ | 161.0452 | Molecular ion in EI-MS. uni.lu |

| [M-H]⁺ | [C₇H₅F₃N]⁺ | 160.0373 | Loss of a hydrogen radical. |

| [M-NH₂]⁺ | [C₇H₄F₃]⁺ | 145.0265 | Loss of an amino radical, likely a major fragment. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ub.edu This technique is ideal for assessing the purity of this compound samples by separating the main compound from any impurities or starting materials. fda.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places). nih.gov This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful confirmation of the compound's identity. nih.gov HRMS is also instrumental in differentiating between isomers. While this compound and its isomers (e.g., (2,3,4-Trifluorophenyl)methanamine sigmaaldrich.com) have the same nominal mass, their fragmentation patterns in tandem MS (MS/MS) experiments can be distinct, allowing for their differentiation. The precise retention time from the LC component further aids in distinguishing between isomers. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. uobasrah.edu.iq

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the CH₂ group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibrations are very strong and typically appear in the 1100-1400 cm⁻¹ region. Aromatic C=C stretching bands would be seen in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F bonds give strong IR signals, aromatic C=C bonds and symmetric vibrations often produce strong Raman signals. The aromatic ring vibrations, in particular, would be prominent in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: Specific experimental data is not publicly available. These are generalized predictions.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (primary amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| N-H Bend (scissoring) | 1590 - 1650 | IR |

| C-F Stretch | 1100 - 1400 | IR |

Advanced Optical Spectroscopy for Electronic Structure and Dynamics

The study of the electronic properties and excited-state dynamics of this compound and its derivatives provides valuable insights into their potential applications in materials science and sensor technology. Advanced optical spectroscopic techniques, including UV-Visible absorption and time-resolved fluorescence spectroscopy, are pivotal in elucidating the electronic transitions and photophysical pathways of these molecules. While specific experimental data for the parent compound, this compound, is not extensively available in the current body of scientific literature, a comprehensive understanding can be constructed by examining its structural analogues and derivatives.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions primarily involve π → π* and n → π* electronic promotions.

The electronic spectrum of the parent, non-fluorinated compound, benzylamine, typically exhibits absorption bands around 206 nm and 256 nm. kpi.ua The introduction of three fluorine atoms to the phenyl ring, as in this compound, is expected to modulate these transitions. The high electronegativity of fluorine can influence the energy levels of the molecular orbitals, potentially leading to shifts in the absorption maxima (λmax). However, without direct experimental data, these effects remain predictive.

More detailed insights can be gained from the study of derivatives of this compound, such as Schiff bases. These compounds are formed by the condensation of the primary amine with an aldehyde or ketone and often exhibit distinct UV-Visible absorption bands. For instance, Schiff bases derived from substituted anilines and various aldehydes show characteristic π → π* transitions associated with the azomethine (-CH=N-) group and the aromatic rings. nih.gov The electronic absorption spectra of these derivatives are sensitive to the nature of the substituents and the solvent polarity.

For example, the UV-Vis spectra of Schiff bases derived from o-phenylenediamine (B120857) show absorption bands in the range of 336–350 nm, attributed to π→π* transitions of the azomethine group. nih.gov Furthermore, intramolecular charge transfer (ICT) bands can also be observed, which are often sensitive to the solvent environment.

To illustrate the electronic transitions in derivatives of aromatic amines, the following table presents data for representative Schiff base compounds.

| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Electronic Transition(s) | Reference |

| Benzylamine | - | 206, 256 | π → π | kpi.ua |

| Schiff Base of o-phenylenediamine and 2-hydroxy-5-methylisophthalaldehyde (B1214215) (L1) | Chloroform | 336 | π → π (azomethine) | nih.gov |

| Schiff Base of o-phenylenediamine and 2-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde (L2) | Chloroform | 338 | π → π* (azomethine) | nih.gov |

| Schiff Base of Pyridoxal (B1214274) 5'-phosphate and Aniline (B41778) | DMSO | ~380, ~450 | π → π | mdpi.com |

| Schiff Base of Pyridoxal 5'-phosphate and 2-Hydroxyaniline | DMSO | ~390, ~480 | π → π | mdpi.com |

| Schiff Base of Pyridoxal 5'-phosphate and 2-Mercaptoaniline | DMSO | ~340 | π → π | mdpi.com |

| Fluorinated Schiff Base from Benzimidazole | DMSO | 301, 358 | π → π (benzene), π → π* (imine) | mdpi.com |

This table presents data for related compounds to infer the potential spectroscopic properties of this compound derivatives, for which specific data is not available.

Time-Resolved Fluorescence and Photophysical Studies

While many simple amines are not fluorescent, derivatization of this compound can lead to the formation of fluorescent compounds. Time-resolved fluorescence spectroscopy and other photophysical studies are crucial for characterizing the excited-state lifetime, quantum yield, and decay pathways of these derivatives.

Schiff base derivatives and metal complexes of this compound are expected to be promising candidates for fluorescent materials. The formation of an extended π-conjugated system in Schiff bases often results in fluorescent properties. The fluorescence emission can be tuned by altering the substituents on the aromatic rings. For example, studies on Schiff bases of pyridoxal 5'-phosphate have shown that substitution on the aniline ring significantly affects the fluorescence emission. mdpi.com

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters determined from these studies. For instance, macrocyclic Schiff bases have been reported to exhibit quantum yields between 0.14 and 0.70, with the emission properties being solvent-dependent. nih.gov

Metal complexes of Schiff base ligands derived from aromatic amines can also exhibit interesting photophysical properties. The coordination of a metal ion can enhance fluorescence or lead to phosphorescence. The nature of the metal ion and the ligand structure dictates the emissive properties of the complex.

The following table summarizes photophysical data for fluorescent derivatives of related aromatic amines, providing a basis for predicting the behavior of derivatives of this compound.

| Derivative Type | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) | Reference |

| Macrocyclic Schiff Base (L1) in solid state | 552 | - | - | nih.gov |

| Macrocyclic Schiff Base (L2) in solid state | 561 | - | - | nih.gov |

| Schiff Base of PLP and 2-Hydroxyaniline | ~470 | - | - | mdpi.com |

| Schiff Base of PLP and 2-Mercaptoaniline | ~470 | - | - | mdpi.com |

| Novel 1,3,5-trisubstituted triazine derivatives | 420-497 | 0.106-0.383 | - | researchgate.net |

| Metal Complexes of a Fluorinated Schiff Base from Benzimidazole | - | - | - | mdpi.com |

This table presents data for related compounds to infer the potential photophysical properties of this compound derivatives, for which specific data is not available.

Computational Chemistry and Theoretical Investigations of 2,3,5 Trifluorophenyl Methanamine

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These studies provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. cuny.edu It is particularly effective for predicting the ground-state geometry and electronic properties of molecules the size of (2,3,5-Trifluorophenyl)methanamine. A DFT calculation would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface.

From this optimized geometry, a wealth of information can be derived. Key parameters include bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

While specific DFT studies on this compound are not readily found, public databases provide some computationally derived properties. nih.gov

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Parameter | Illustrative Value | Significance |

| Geometric Parameters | ||

| C-N Bond Length | ~1.47 Å | Defines the connection between the benzyl (B1604629) and amine groups. |

| C-F Bond Lengths | ~1.35 Å | Indicates the strength of the fluorine-carbon bonds. |

| C-C-N Bond Angle | ~112° | Describes the geometry around the benzylic carbon. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outcomes for a molecule of this type. They are not from a specific published study on this compound.

Ab initio methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. cuny.edu These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, solve the Schrödinger equation with fewer approximations than DFT, generally leading to higher accuracy. aps.org

The trade-off for this increased accuracy is a significantly higher computational cost, which limits the size of molecules that can be studied. For a molecule like this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark to validate the results from more cost-effective DFT methods. A thorough search of scientific literature did not yield specific ab initio studies focused on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. abo.fi Unlike quantum mechanical methods that often focus on a static, minimum-energy state, MD simulations introduce temperature and track the trajectory of each atom, offering insights into the molecule's dynamic behavior. nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: The bond between the phenyl ring and the aminomethyl group is rotatable. MD simulations can explore the different rotational conformations (rotamers), their relative energies, and the energy barriers between them.

Study Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can reveal how the molecule interacts with its environment. This includes the formation of hydrogen bonds between the amine group and solvent molecules.

Investigate Binding Processes: If the molecule is a ligand for a biological target like a protein, MD simulations can model the binding process, showing how the ligand approaches and fits into the binding site and revealing the key intermolecular forces that stabilize the complex. researchgate.net

No specific molecular dynamics simulation studies for this compound have been identified in the literature.

Table 2: Typical Outputs from a Molecular Dynamics Simulation

| Simulation Output | Description | Potential Insight for this compound |

| Trajectory File | A record of the positions, velocities, and forces of all atoms over time. | Visualizing the molecule's movement and conformational changes. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Characterizing the solvation shell and hydrogen bonding with solvent molecules. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulation structure and a reference structure. | Assessing the stability of the molecule's conformation over the simulation time. |

| Intermolecular Hydrogen Bonds | A count of hydrogen bonds formed between the molecule and its surroundings over time. | Quantifying the strength and nature of interactions with other molecules. |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy transition state. Computational methods can locate the precise geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For this compound, one could computationally model reactions such as N-acylation or N-alkylation. The model would predict the most likely reaction pathway and calculate the activation energies for competing pathways. For instance, the fluorine atoms on the phenyl ring are electron-withdrawing, which influences the nucleophilicity of the amine group and the electrophilicity of the aromatic ring. Computational models can quantify these electronic effects and predict their impact on reactivity. At present, specific computational studies on the reaction mechanisms of this compound are not available in the literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The process involves first calculating the optimized geometry and then computing the vibrational frequencies (for IR and Raman) or the magnetic shielding constants (for NMR). The calculated frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity. A good agreement between the predicted and experimental spectra provides strong evidence for the proposed molecular structure. mdpi.com

While experimental spectra for this compound are likely available from commercial suppliers, a search of the scientific literature did not locate any studies that present a comparison between computationally predicted and experimentally measured spectra for this specific molecule.

Table 3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Related Aromatic Amine

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | 3455 | Asymmetric stretch of the -NH₂ group |

| N-H Stretch | 3360 | 3368 | Symmetric stretch of the -NH₂ group |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3050 - 3100 | Stretching of C-H bonds on the phenyl ring |

| C=C Stretch (Aromatic) | 1610, 1580 | 1612, 1585 | Phenyl ring skeletal vibrations |

| C-F Stretch | 1150 - 1300 | 1155 - 1310 | Stretching of the carbon-fluorine bonds |

Note: This table is for illustrative purposes and does not represent data for this compound. It demonstrates the typical correlation achieved in studies of similar molecules.

Applications of 2,3,5 Trifluorophenyl Methanamine in Medicinal Chemistry and Drug Discovery

Role as a Key Pharmaceutical Intermediate for Active Pharmaceutical Ingredients (APIs)

(2,3,5-Trifluorophenyl)methanamine serves as a crucial building block in the synthesis of complex organic molecules destined for pharmaceutical use. rsc.org The presence of three fluorine atoms on the phenyl ring imparts unique properties, including increased lipophilicity and metabolic stability, which are highly desirable in drug candidates. rsc.org Fluorinated aromatic amines are widely recognized as important intermediates in drug development for their ability to modulate these key pharmacokinetic properties. rsc.org

The trifluorophenyl group's electron-withdrawing nature can enhance binding interactions with biological targets like enzymes and receptors that favor electron-deficient aromatic systems. This property is particularly relevant in the development of kinase inhibitors and serotonin (B10506) receptor modulators. While specific, named Active Pharmaceutical Ingredients (APIs) directly synthesized from this compound are not extensively detailed in publicly available literature, its role as a versatile intermediate is evident in various patented synthetic routes for bioactive compounds. The compound's hydrochloride salt form is often used to improve solubility in polar solvents, making it more amenable to a variety of synthetic applications and transformations. rsc.org

Scaffold Design for Novel Bioactive Compounds

The this compound moiety is not just a simple building block but also functions as a core scaffold for the design of new bioactive molecules. A scaffold in medicinal chemistry provides a foundational structure upon which various functional groups can be appended to explore and optimize biological activity. Nitrogen-containing heterocycles, for which this compound is a precursor, are prevalent in over 75% of FDA-approved drugs, highlighting their importance. researchgate.net The unique trifluorinated phenyl ring of this particular scaffold offers a specific three-dimensional shape and electronic distribution that can be exploited to achieve selective interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound-based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how chemical structure correlates with biological activity. In the context of developing inhibitors for Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death, SAR studies have been crucial. nih.govnih.gov Although detailed SAR studies focusing exclusively on a library of this compound derivatives are not widely published, related research on kinase inhibitors demonstrates the importance of the substitution pattern on the phenyl ring.

For instance, in the development of pyrimidine-based kinase inhibitors, the introduction of a trifluoromethyl group at certain positions was found to influence kinase selectivity and potency. google.com In one study, while a C-5 methyl group on the pyrimidine (B1678525) ring was optimal for CDK9 selectivity, the corresponding C-5 trifluoromethyl analogs showed reduced potency but altered selectivity profiles. google.com This highlights how the electronic effects of fluorinated groups, such as those in the (2,3,5-trifluorobenzyl) moiety, can be fine-tuned to modulate the activity and selectivity of a drug candidate. These studies underscore the principle that the specific arrangement of fluorine atoms, as seen in this compound, would be expected to have a significant and unique impact on the SAR of any series of compounds derived from it.

Design and Synthesis of Libraries of Derivatives for Biological Screening

The generation of compound libraries is a key strategy in modern drug discovery to identify new hit compounds through biological screening. This involves the systematic synthesis of a large number of derivatives from a common scaffold. While specific library synthesis based solely on the this compound scaffold is not extensively documented, the synthesis of libraries of related fluorinated compounds for antimicrobial and anticancer screening is a common practice.

For example, research into potent growth inhibitors of drug-resistant bacteria involved the synthesis of a library of 30 novel pyrazole (B372694) derivatives. nih.gov The synthesis involved the reductive amination of a pyrazole aldehyde with various anilines, demonstrating a robust method for creating a diverse set of molecules for screening. nih.gov Another study detailed the preparation of a library of 1,3,4-oxadiazole (B1194373) analogues for anticancer evaluation against 59 different cancer cell lines. nih.gov These examples, though not using the exact target compound, illustrate the established methodology where a versatile amine like this compound could be readily employed to generate a library of novel N-benzyl derivatives for high-throughput biological screening.

Development of Specific Therapeutic Agents

The unique properties conferred by the trifluorobenzyl group make this compound an attractive starting point for the development of targeted therapies. Its derivatives have been investigated for their potential in several therapeutic areas.

Necrosis Inhibitor Development and Structure-Based Design

Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory and degenerative diseases. Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a key mediator of this pathway, making it an attractive target for therapeutic intervention. nih.govnih.gov The development of small molecule RIPK1 inhibitors has led to compounds entering clinical trials for conditions like rheumatoid arthritis and inflammatory bowel disease. ed.ac.uknih.gov

Structure-based drug design has been instrumental in creating potent and selective RIPK1 inhibitors. nih.gov Some of these inhibitors are classified as "type-II," meaning they bind to both the ATP-binding site and an adjacent allosteric pocket. nih.gov While the direct incorporation of this compound into a leading RIPK1 inhibitor is not explicitly detailed, the development of related compounds shows the importance of substituted benzyl (B1604629) groups in achieving high potency. For example, in the optimization of a series of potent RIPK1 inhibitors, various substituted aryl acetic acids were coupled with an indoline (B122111) core to explore the SAR. nih.gov The trifluorinated phenyl motif is a common feature in kinase inhibitors, valued for its ability to form specific interactions within the kinase binding site. mdpi.com

Below is an interactive table summarizing selected RIPK1 inhibitors and their reported activities.

| Compound Name/ID | Target(s) | Reported Activity (IC₅₀) | Therapeutic Area |

| Necrostatin-1 | RIPK1 | ~180 nM | Necroptosis, Inflammation |

| GSK'414 | RIPK1 | Not specified | Necroptosis, Inflammation |

| Ponatinib | Dual RIPK1/RIPK3 | Not specified | Necroptosis, Cancer |

| Compound 62 | RIPK1 | 0.8 nM (enzymatic assay) | Inflammation |

Antiviral and Antimicrobial Research Applications

The search for novel antiviral and antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Fluorinated compounds are of significant interest in this field. The trifluoromethyl group, in particular, is known to enhance the antimicrobial activity of certain classes of compounds when compared to their non-fluorinated analogs. rsc.org

Research has shown that derivatives of trifluoromethyl-substituted phenyl groups can be potent growth inhibitors of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For instance, a study on pyrazole derivatives containing a 3,5-bis(trifluoromethyl)phenyl group identified compounds with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Gram-positive bacteria. nih.govresearchgate.net Similarly, in antiviral research, the strategic placement of fluorine atoms is a common tactic. While research specifically detailing the antiviral or antimicrobial screening of a library derived from this compound is limited, the principles established from related studies strongly suggest its potential as a valuable scaffold in this domain. For example, various nitrogen-containing heterocycles, which can be synthesized from primary amines like this compound, are known to form the basis of potent antiviral and antimicrobial drugs. tjpr.org

The following table provides examples of antimicrobial activity for compounds containing related fluorinated phenyl motifs.

| Compound Class | Target Organism(s) | Key Finding / Activity |

| Pyrazole Anilines | Gram-positive bacteria (e.g., S. aureus, E. faecalis) | MIC values as low as 2 µg/mL. Hydrophobic substituents on the phenyl ring increased activity. researchgate.net |

| Trifluoromethylcinnamanilide | S. aureus, MRSA, E. faecalis, VRE | MICs/MBCs in the range of 0.15–5.57 µM against staphylococci. |

| Benzimidazolium complexes | E. coli, S. aureus, K. pneumoniae | Potent activity against E. coli, similar to ampicillin. |

Prodrug and Drug Delivery Strategies Involving this compound Moieties

Currently, there is a lack of publicly available scientific literature and patent filings detailing the specific application of this compound in prodrug and drug delivery strategies. While the principles of prodrug design and the utility of fluorinated compounds in medicinal chemistry are well-established, specific research findings on the incorporation of the (2,3,5-trifluorobenzyl) moiety into such systems are not readily found in peer-reviewed publications or patent databases.

Prodrugs are inactive precursors of a drug that are converted into the active form in the body. This approach is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), or to reduce its toxicity. Fluorination, the introduction of fluorine atoms into a molecule, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, which can, in turn, affect a drug's efficacy and pharmacokinetic profile.

Given the properties of fluorinated aromatic compounds, it is conceivable that the this compound moiety could be explored as a component of a prodrug strategy. For instance, the primary amine group of this compound could be used to form a cleavable bond, such as an amide or a carbamate, with a parent drug molecule. This linkage would be designed to be stable until it reaches the desired physiological environment, where enzymatic or chemical cleavage would release the active drug and the (2,3,5-trifluorobenzyl) promoiety.

The trifluorinated phenyl ring could potentially offer several advantages as a promoiety. The fluorine atoms can block metabolic attack at those positions, potentially leading to a more predictable metabolic fate for the promoiety. Furthermore, the lipophilicity imparted by the fluorine atoms could be tailored to enhance membrane permeability and facilitate oral absorption of the prodrug.

However, without specific research data, any discussion of its role in prodrugs remains theoretical. The successful implementation of such a strategy would depend on a variety of factors, including the rate of cleavage of the prodrug to the active drug, the pharmacological inertness of the released this compound promoiety, and its rate of clearance from the body.

Catalytic Applications of 2,3,5 Trifluorophenyl Methanamine and Its Derivatives

Ligand Design in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The unique electronic and steric properties of fluorinated organic molecules make them attractive candidates for ligand design.

Chiral Auxiliaries and Organocatalysts Derived from (2,3,5-Trifluorophenyl)methanamine

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Organocatalysts are small organic molecules that can catalyze chemical transformations.

No studies have been found that describe the synthesis or application of chiral auxiliaries or organocatalysts derived from this compound. Future research could explore the resolution of racemic this compound to its individual enantiomers and their subsequent evaluation as chiral auxiliaries or as scaffolds for the development of new classes of organocatalysts. The trifluorophenyl moiety could impart unique steric and electronic effects, potentially leading to high levels of stereocontrol in asymmetric reactions.

Role in Chiral Metal Complexes for Enantioselective Transformations

The coordination of chiral ligands to metal centers is a powerful strategy for creating highly selective catalysts for a wide range of enantioselective transformations.

There is currently no literature available on the use of this compound or its derivatives as ligands in chiral metal complexes for asymmetric catalysis. Research in this area would involve the synthesis of chiral derivatives of this compound, such as Schiff bases or amides, and their coordination to various transition metals (e.g., palladium, rhodium, iridium). The resulting metal complexes could then be tested in key enantioselective reactions such as asymmetric hydrogenations, C-C bond formations, or hydrosilylations.

Use as a Nucleophilic Catalyst or Catalyst Precursor

Primary amines can act as nucleophilic catalysts, for example, in the activation of carbonyl compounds. They can also serve as precursors for the in-situ generation of more complex catalytic species.

No published research has investigated the utility of this compound as a nucleophilic catalyst or as a precursor to a catalytically active species. The electron-withdrawing nature of the trifluorinated phenyl ring would modulate the nucleophilicity of the amine group, a factor that could be systematically studied to understand its influence on catalytic activity and reaction mechanisms.

Applications in Multi-Component Reactions (MCRs) as a Catalytic Component

Multi-component reactions, where three or more reactants combine in a single step to form a product, are highly efficient processes in synthetic chemistry. Amine-containing compounds can often act as one of the reactive components or as a catalyst in MCRs.

A review of the available literature reveals no instances of this compound being employed as a catalytic component in multi-component reactions. Future investigations could explore its potential in well-known MCRs, such as the Ugi or Passerini reactions, to synthesize novel, highly functionalized, and fluorinated molecules.

Emerging Applications and Future Research Directions

Integration into Advanced Materials Science

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, including thermal stability, lipophilicity, and electronic characteristics. These modifications are highly sought after in the development of advanced materials.

Polymer and Hybrid Material Synthesis

The primary amine functionality of (2,3,5-Trifluorophenyl)methanamine allows for its incorporation into a variety of polymer backbones through reactions like amidation and imidation. The presence of the trifluorophenyl group is expected to impart desirable properties to the resulting polymers, such as enhanced thermal stability, lower dielectric constants, and improved resistance to chemical degradation.

Future research could focus on the synthesis of novel polyimides and polyamides incorporating this compound. These materials are anticipated to exhibit superior performance in demanding applications, such as aerospace components and high-performance electronics. Hybrid materials, combining the properties of organic polymers with inorganic components like silica (B1680970) or metal oxides, could also be developed. The fluorinated amine could act as a coupling agent, ensuring a strong interface between the organic and inorganic phases.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Monomers | Expected Properties | Potential Applications |

| Polyimides | Pyromellitic dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | High thermal stability, low dielectric constant, good mechanical strength | Flexible electronics, high-temperature insulators, gas separation membranes |

| Polyamides | Adipoyl chloride, Terephthaloyl chloride | Enhanced solubility in organic solvents, improved thermal resistance | Advanced engineering plastics, high-performance fibers |

| Hybrid Organic-Inorganic Materials | Tetraethoxysilane (TEOS), Titanium isopropoxide | Improved thermal and mechanical properties, tailored refractive index | Scratch-resistant coatings, advanced optical components |

Applications in Electronic and Optical Materials

The electron-withdrawing nature of the trifluoromethyl groups on the phenyl ring of this compound can significantly influence the electronic properties of materials in which it is incorporated. This makes it a promising candidate for use in organic electronic devices. For instance, its integration into the structure of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) could lead to materials with improved charge transport characteristics and device stability.

In the realm of optical materials, the low polarizability associated with the C-F bond can result in materials with a low refractive index and low optical dispersion. These properties are highly desirable for applications such as anti-reflective coatings, optical waveguides, and claddings for optical fibers. Research into the synthesis of polymers and glasses doped with derivatives of this compound could open up new possibilities in photonics and optical communication.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area for the design of functional nanomaterials. The trifluorophenyl group of this compound can participate in various non-covalent interactions, including halogen bonding, π-π stacking, and hydrophobic interactions. These interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures such as nanotubes, vesicles, and gels.

Future research is expected to explore the design of derivatives of this compound that can act as building blocks for complex supramolecular architectures. For example, by attaching recognition motifs to the amine group, it may be possible to create molecules that self-assemble into intricate patterns with potential applications in areas like molecular sensing, catalysis, and drug delivery. The study of how the specific substitution pattern of the fluorine atoms influences the directionality and strength of these non-covalent interactions will be crucial for the rational design of such systems.

Future Prospects in Chemical Biology and Process Chemistry

The unique properties of fluorinated compounds are also of great interest in the life sciences. In chemical biology, the introduction of fluorinated moieties can enhance the metabolic stability and binding affinity of bioactive molecules.

The amine group of this compound provides a convenient handle for bioconjugation, allowing it to be attached to proteins, peptides, or nucleic acids. google.com The resulting fluorinated bioconjugates could have applications as probes for ¹⁹F MRI or as metabolically stabilized therapeutic agents. Future work could involve the enzymatic or chemical modification of biomolecules with this compound to explore these possibilities.

In process chemistry, the development of efficient and scalable syntheses of this compound and its derivatives is a key objective. This includes the optimization of reaction conditions to improve yield, reduce waste, and ensure a high level of purity suitable for pharmaceutical and materials science applications. Research into catalytic methods for the synthesis of this compound is an active area of investigation. google.comgoogle.com

Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with tailored properties. chapman.edu In the context of this compound, computational methods can be employed to predict the properties of its derivatives and guide synthetic efforts.

For example, density functional theory (DFT) calculations can be used to understand the electronic structure of the molecule and how it influences its reactivity and interaction with other molecules. Molecular dynamics (MD) simulations can provide insights into the conformational preferences of polymers incorporating this amine and how they self-assemble into larger structures. By screening virtual libraries of this compound derivatives, researchers can identify promising candidates for specific applications before committing to their synthesis and experimental characterization. This in silico approach can significantly reduce the time and cost associated with the development of new materials and chemical entities based on this versatile building block.

Table 2: Computational Methods in the Design of this compound Derivatives

| Computational Method | Research Objective | Predicted Properties |

| Density Functional Theory (DFT) | Understanding electronic structure and reactivity | Ionization potential, electron affinity, bond dissociation energies, reaction pathways |

| Molecular Dynamics (MD) | Simulating polymer chain dynamics and self-assembly | Polymer conformation, glass transition temperature, diffusion coefficients, supramolecular morphology |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material performance | Binding affinity to a biological target, dielectric constant of a polymer |

| Virtual Screening | Identifying lead compounds from a large library | Promising candidates for synthesis and experimental testing |

Q & A

Q. What are the common synthetic routes for (2,3,5-Trifluorophenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the benzene ring with fluorine groups followed by reductive amination. For example, analogous compounds like bromo-trifluoromethylphenyl methanamine are synthesized via nucleophilic substitution using methyl tert-butyl ether (MTBE) as a solvent and sodium hydroxide for pH adjustment . Key steps include:

- Fluorination : Direct fluorination of the benzene ring using trifluoromethylation reagents.

- Reductive Amination : Reduction of a nitrile intermediate (e.g., using LiAlH4) to yield the primary amine.

Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and inert atmospheres to prevent side reactions. Impurities from incomplete fluorination or over-reduction must be monitored via HPLC or GC-MS .

Q. How can researchers ensure high purity of this compound for pharmaceutical applications?

- Methodological Answer : Purification methods include:

- Column Chromatography : Silica gel columns with gradients of ethyl acetate/hexane to separate amine derivatives.

- Recrystallization : Using polar aprotic solvents (e.g., acetonitrile) to remove hydrophobic byproducts.

- Analytical Validation : Confirm purity (>98%) via <sup>1</sup>H/<sup>19</sup>F NMR and LC-MS. Storage under inert gas (argon) at 2–8°C minimizes degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from solvent effects or tautomerism. To address this:

- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign proton and fluorine signals unambiguously.

- Computational Validation : Compare experimental <sup>19</sup>F NMR shifts with density functional theory (DFT) calculations.

- Standardized Protocols : Report spectra in deuterated DMSO or CDCl3 to ensure consistency across studies .

Q. How do electronic effects of fluorine substitution impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine groups deactivates the aromatic ring, slowing electrophilic substitution but enhancing stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

Q. What are the stability challenges of this compound under acidic conditions, and how can they be mitigated?

- Methodological Answer : The amine group is prone to protonation and degradation in acidic media. Mitigation strategies include:

- Buffered Conditions : Maintain pH >7 using ammonium acetate or triethylamine.

- Protective Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) during reactions requiring acidic steps.